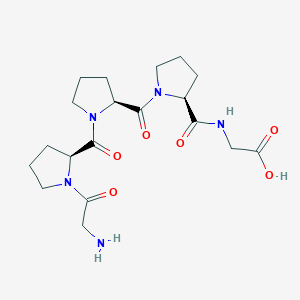
Glycyl-L-prolyl-L-prolyl-L-prolylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-prolyl-L-prolyl-L-prolylglycine is a peptide compound composed of glycine and proline residues. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Glycine is attached to the resin.
Deprotection and coupling: The protecting group on the glycine is removed, and the next amino acid (L-proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for the remaining proline residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Glycyl-L-prolyl-L-prolyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residues, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the proline residues.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used, though these reactions are less common for peptides.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for side-chain modifications.
Major Products
Oxidation: Hydroxyproline-containing peptides.
Reduction: Reduced peptides with modified backbone structures.
Substitution: Peptides with modified side chains, potentially altering their biological activity.
科学研究应用
Glycyl-L-prolyl-L-prolyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to receptors: The peptide may interact with cell surface receptors, initiating signaling cascades.
Modulation of enzyme activity: It can influence the activity of enzymes involved in neuroprotection and cell survival.
Regulation of gene expression: The peptide may affect the expression of genes related to oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Cyclo-L-prolylglycine: Known for its mnemotropic and neuroprotective effects.
N-phenylacetyl-glycyl-L-proline ethyl ether: A dipeptide with neuroprotective activity.
Uniqueness
Glycyl-L-prolyl-L-prolyl-L-prolylglycine is unique due to its specific sequence of glycine and proline residues, which may confer distinct structural and functional properties
属性
CAS 编号 |
742068-38-8 |
|---|---|
分子式 |
C19H29N5O6 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
2-[[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H29N5O6/c20-10-15(25)22-7-2-5-13(22)18(29)24-9-3-6-14(24)19(30)23-8-1-4-12(23)17(28)21-11-16(26)27/h12-14H,1-11,20H2,(H,21,28)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI 键 |
PZUNZGJBFVKJTN-IHRRRGAJSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

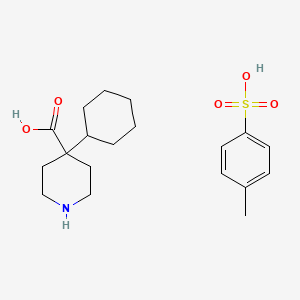
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
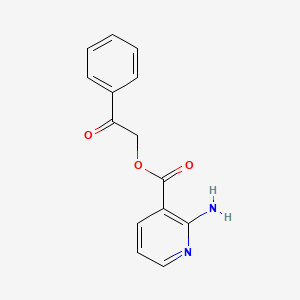
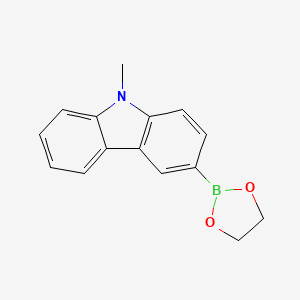
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)


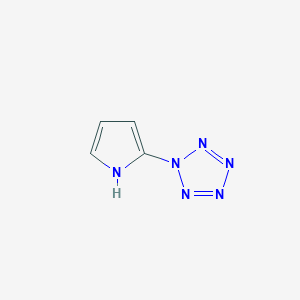

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
